17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol
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Overview
Description
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol is a synthetic steroidal compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an anilino-thiazolyl group attached to the androstane skeleton, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol typically involves multiple steps, starting from readily available steroid precursors such as androst-4-ene-3,17-dione. The key steps include:
Formation of the Thiazole Ring: This involves the reaction of a suitable thioamide with a haloketone to form the thiazole ring.
Attachment of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the thiazole intermediate.
Reduction and Functionalization: The final steps involve the reduction of the keto groups and functionalization to introduce the hydroxyl groups at the 3-beta and 17-alpha positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl groups or reduce double bonds within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound’s interactions with biological molecules make it useful in studying hormone-receptor interactions and enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function.
Comparison with Similar Compounds
Similar Compounds
Androst-4-ene-3,17-dione: A precursor in the synthesis of various steroids.
4-Androstenediol: Known for its ability to convert to testosterone.
Testosterone: A primary male sex hormone with significant biological activity.
Uniqueness
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol is unique due to the presence of the anilino-thiazolyl group, which imparts distinct chemical properties and potential biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
96996-84-8 |
---|---|
Molecular Formula |
C28H36N2O2S |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C28H36N2O2S/c1-26-13-10-20(31)16-18(26)8-9-21-22(26)11-14-27(2)23(21)12-15-28(27,32)24-17-33-25(30-24)29-19-6-4-3-5-7-19/h3-7,16-17,20-23,31-32H,8-15H2,1-2H3,(H,29,30)/t20-,21+,22-,23-,26-,27-,28-/m0/s1 |
InChI Key |
ZAVNZJZVTKGGII-RSFKWRCVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C)O |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C)O |
Origin of Product |
United States |
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